molecular formula C18H21ClFN3O4 B15126392 Levofloxacin-d8 (hydrochloride)

Levofloxacin-d8 (hydrochloride)

Cat. No.: B15126392
M. Wt: 405.9 g/mol
InChI Key: CAOOISJXWZMLBN-DAURPZAXSA-N
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Description

Levofloxacin-d8 (hydrochloride) is a deuterated form of levofloxacin, a third-generation fluoroquinolone antibiotic. The deuterium atoms replace hydrogen atoms in the molecular structure, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems. Levofloxacin itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levofloxacin-d8 (hydrochloride) typically involves the incorporation of deuterium atoms into the levofloxacin molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated starting materials in the synthesis of levofloxacin can result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of levofloxacin-d8 (hydrochloride) follows similar principles but on a larger scale. The process involves:

    Selection of Deuterated Precursors: Choosing appropriate deuterated precursors to ensure efficient incorporation of deuterium.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain high-purity levofloxacin-d8 (hydrochloride).

Chemical Reactions Analysis

Types of Reactions

Levofloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert levofloxacin-d8 (hydrochloride) into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Scientific Research Applications

Levofloxacin-d8 (hydrochloride) has several scientific research applications:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of levofloxacin in biological systems.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Antibacterial Research: Used in studies to evaluate the efficacy and mechanism of action of fluoroquinolone antibiotics.

    Isotope Labeling: Employed in various labeling studies to track the movement and interaction of the compound within biological systems.

Mechanism of Action

Levofloxacin-d8 (hydrochloride) exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin-d8 (hydrochloride) prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: A second-generation fluoroquinolone with a similar mechanism of action but less potent than levofloxacin.

    Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity but different pharmacokinetic properties.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against gram-positive bacteria.

Uniqueness

Levofloxacin-d8 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis. Additionally, its broad-spectrum activity and high potency make it a valuable compound in antibacterial research.

Properties

Molecular Formula

C18H21ClFN3O4

Molecular Weight

405.9 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1/i3D2,4D2,5D2,6D2;

InChI Key

CAOOISJXWZMLBN-DAURPZAXSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl

Origin of Product

United States

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